molecular formula C14H15NO2 B13076632 2-(Dimethylamino)-2-(naphthalen-1-yl)acetic acid CAS No. 1007878-80-9

2-(Dimethylamino)-2-(naphthalen-1-yl)acetic acid

Katalognummer: B13076632
CAS-Nummer: 1007878-80-9
Molekulargewicht: 229.27 g/mol
InChI-Schlüssel: AVBLUEZBHOCRKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Dimethylamino)-2-(naphthalen-1-yl)acetic acid is an organic compound that features a naphthalene ring substituted with a dimethylamino group and an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-2-(naphthalen-1-yl)acetic acid typically involves the following steps:

    Naphthalene Functionalization: The naphthalene ring is functionalized to introduce a suitable leaving group, such as a halide.

    Dimethylamino Substitution: The functionalized naphthalene undergoes nucleophilic substitution with dimethylamine to introduce the dimethylamino group.

    Acetic Acid Introduction:

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Dimethylamino)-2-(naphthalen-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Dimethylamino)-2-(naphthalen-1-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other materials.

Wirkmechanismus

The mechanism of action of 2-(Dimethylamino)-2-(naphthalen-1-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the naphthalene ring can engage in π-π stacking interactions. These interactions can modulate the activity of biological pathways and lead to various effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Dimethylamino)-2-phenylacetic acid: Similar structure but with a phenyl ring instead of a naphthalene ring.

    2-(Dimethylamino)-2-(naphthalen-2-yl)acetic acid: Similar structure but with the dimethylamino group at a different position on the naphthalene ring.

Uniqueness

2-(Dimethylamino)-2-(naphthalen-1-yl)acetic acid is unique due to the specific positioning of the dimethylamino group and the naphthalene ring, which can influence its chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

1007878-80-9

Molekularformel

C14H15NO2

Molekulargewicht

229.27 g/mol

IUPAC-Name

2-(dimethylamino)-2-naphthalen-1-ylacetic acid

InChI

InChI=1S/C14H15NO2/c1-15(2)13(14(16)17)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13H,1-2H3,(H,16,17)

InChI-Schlüssel

AVBLUEZBHOCRKG-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(C1=CC=CC2=CC=CC=C21)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.